3-Chloro-5-vinyl-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

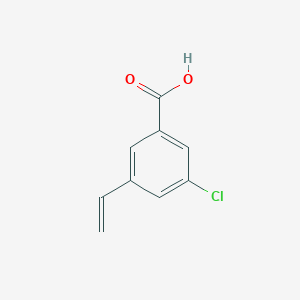

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClO2 |

|---|---|

Molecular Weight |

182.60 g/mol |

IUPAC Name |

3-chloro-5-ethenylbenzoic acid |

InChI |

InChI=1S/C9H7ClO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h2-5H,1H2,(H,11,12) |

InChI Key |

KKWGYIULKMJSCY-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=CC(=C1)Cl)C(=O)O |

Origin of Product |

United States |

Synthesis Methodologies and Strategies

Precursor Chemistry and Starting Materials for Aromatic Carboxylic Acids

The foundation of any synthesis of 3-Chloro-5-vinyl-benzoic acid lies in the selection of appropriate starting materials. Benzoic acid and its derivatives are the most common precursors for the industrial synthesis of many organic substances. wikipedia.org The carboxyl group of benzoic acid can be modified to form esters, amides, or acid chlorides, which can be useful for subsequent reactions. wikipedia.org

For the synthesis of substituted benzoic acids, a variety of starting materials and methods can be employed. One common approach is the oxidation of alkylbenzenes. For instance, 3-chlorotoluene (B144806) or 3-bromotoluene (B146084) could be oxidized to the corresponding 3-chlorobenzoic acid or 3-bromobenzoic acid, which can then be further functionalized. Another powerful method is the Grignard reaction, where an aryl halide, such as 1-bromo-3-chlorobenzene, is reacted with magnesium to form a Grignard reagent, which is then carboxylated using carbon dioxide to yield 3-chlorobenzoic acid. wikipedia.org This method is particularly useful for introducing the carboxylic acid group at a specific position on the aromatic ring.

Furthermore, specialized precursors like 2-carbamimidoylbenzoic acid have been developed for the synthesis of more complex substituted benzoic acids. thieme-connect.comresearchgate.net While not directly applicable to the synthesis of this compound, these examples highlight the diverse range of starting materials available to organic chemists.

Strategic Introduction of Halogen Substituents onto Benzoic Acid Scaffolds

The introduction of a chlorine atom at the meta-position relative to the carboxylic acid group is a critical step in the synthesis of this compound. This can be achieved through two primary strategies: direct chlorination of a benzoic acid derivative or the use of a pre-halogenated intermediate.

Direct chlorination of benzoic acid itself is generally not regioselective and can lead to a mixture of ortho, meta, and para isomers, with the meta isomer being a minor product due to the deactivating and meta-directing nature of the carboxyl group. To achieve regioselective chlorination, directing group strategies are often employed. Recent advancements have demonstrated palladium-catalyzed C-H activation for the meta-halogenation of benzoic acid derivatives. rsc.org These methods often utilize a directing group to guide the halogenation to the desired position. For instance, certain protocols have been developed for the meta-C-H bromination and chlorination of benzoic acid derivatives, which can be valuable for synthesizing precursors to the target molecule. rsc.org

Another approach involves the chlorination of a precursor where the desired regiochemistry is already established. For example, the chlorination of 4-aminobenzoic acid can lead to 4-amino-3,5-dichlorobenzoic acid. researchgate.net While this specific example leads to dichlorination, it illustrates the principle of using existing substituents to direct incoming groups.

| Starting Material | Reagent(s) | Product | Notes |

| Benzoic Acid Derivatives | Pd-catalyst, Halogen Source | meta-Halogenated Benzoic Acids | Directing group-assisted C-H activation. rsc.org |

| 4-Acetylaminobenzoic Acid | Cl₂ | 4-Acetylamino-3,5-dichlorobenzoic acid | Demonstrates directing group effect. researchgate.net |

An alternative and often more reliable strategy is to start with a benzoic acid derivative that already contains a halogen at the desired position. Halogenated compounds are crucial intermediates in the synthesis of complex molecules. scbt.com For instance, 3-bromobenzoic acid or 3-iodobenzoic acid can serve as excellent precursors. The bromine or iodine atom can then be readily converted to a vinyl group via cross-coupling reactions, as will be discussed in the next section. These halogenated benzoic acids are commercially available or can be synthesized through established methods, such as the oxidation of the corresponding halogenated toluenes or the Sandmeyer reaction of 3-haloanilines. The use of these intermediates simplifies the synthetic route by avoiding potentially low-yielding or non-selective direct chlorination steps.

Regioselective Chlorination of Benzoic Acid Derivatives

Methodologies for Vinyl Moiety Incorporation

The introduction of the vinyl group is a key transformation in the synthesis of this compound. Several powerful catalytic methods have been developed for this purpose.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl or vinyl halide and an alkene. organic-chemistry.org It is a widely used method for the vinylation of aryl halides. mdpi.comsioc-journal.cnnih.govorganic-chemistry.org In the context of synthesizing this compound, a suitable precursor would be a 3-chloro-5-halobenzoic acid (where the halogen is typically bromine or iodine). This precursor can be reacted with ethylene (B1197577) gas in the presence of a palladium catalyst and a base to install the vinyl group. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. organic-chemistry.org A variety of palladium catalysts, including those with phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, have been shown to be effective for the Heck reaction. organic-chemistry.org

| Aryl Halide | Olefin | Catalyst System | Product |

| 3-Chloro-5-bromobenzoic acid | Ethylene | Pd catalyst, Base | This compound |

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. libretexts.orgyonedalabs.com This reaction is known for its mild reaction conditions and high functional group tolerance. orgsyn.orgresearchgate.net To synthesize this compound via this method, one could react a 3-chloro-5-halobenzoic acid with a vinylboronic acid or a vinylboronic ester. libretexts.orgorgsyn.org Alternatively, a 3-chloro-5-boronylbenzoic acid could be coupled with a vinyl halide. The choice of reactants depends on the availability of the starting materials. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent system. yonedalabs.com Recent developments have even enabled Suzuki-Miyaura couplings using aryl chlorides as the electrophile, which could be relevant for this synthesis. libretexts.org

| Aryl Halide | Organoboron Reagent | Catalyst System | Product |

| 3-Chloro-5-bromobenzoic acid | Vinylboronic acid | Pd catalyst, Base | This compound |

| 3-Chloro-5-iodobenzoic acid | Potassium vinyltrifluoroborate | Pd catalyst, Base | This compound |

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. organic-chemistry.orgharvard.edu Cross-metathesis, a type of olefin metathesis, can be used to form a new carbon-carbon double bond between two different alkenes. thieme-connect.comresearchgate.net In principle, a precursor containing an allyl group could be reacted with ethylene in a cross-metathesis reaction to generate the desired vinyl group. For example, a 3-chloro-5-allylbenzoic acid could be subjected to ethenolysis to yield this compound. Isomerizing olefin metathesis is a related strategy that can convert internal olefins to terminal olefins, which could also be a potential route. ruhr-uni-bochum.de While less common than cross-coupling reactions for this specific transformation, olefin metathesis offers an alternative approach with a different set of compatible functional groups.

| Starting Alkene | Cross-Metathesis Partner | Catalyst | Product |

| 3-Chloro-5-allylbenzoic acid | Ethylene | Ruthenium-based catalyst | This compound |

Other Vinylation Pathways for Aromatic Systems

Beyond the direct vinylation of a pre-existing chloro-benzoic acid framework, several other methods exist for constructing the vinyl-aryl moiety. These alternative strategies often provide milder reaction conditions, broader functional group tolerance, and access to diverse starting materials.

One prominent alternative involves the use of organosilicon reagents. organic-chemistry.orgnih.gov Palladium-catalyzed cross-coupling reactions of aromatic halides with vinylsilicon compounds offer an efficient route to styrenes. organic-chemistry.org For instance, divinyltetramethyldisiloxane (DVDS) serves as an inexpensive and readily available vinyl source. organic-chemistry.orgnih.gov The activation of the silicon reagent is crucial and can be achieved using silanolates, avoiding the need for fluoride (B91410) activators which can have safety and compatibility issues. organic-chemistry.org Design of Experiment (DoE) protocols have been instrumental in rapidly optimizing these reactions by systematically screening activators, solvents, ligands, and palladium sources. organic-chemistry.orgnih.gov

Hypervalent iodine(III) reagents, such as vinylbenziodoxolones (VBX), present a transition-metal-free approach to vinylation. nih.gov These reagents can react with various nucleophiles to form either internal or terminal alkenes, offering a degree of regiochemical control based on the nature of the nucleophile. nih.gov Mechanistic studies involving NMR, deuterium (B1214612) labeling, and computational analysis have elucidated the pathways, showing that S-nucleophiles typically yield internal alkenes via ligand coupling, while P-nucleophiles can lead to terminal alkenes through a Michael-type addition. nih.gov

Direct C-H functionalization represents another powerful strategy, avoiding the need for pre-functionalized starting materials like aryl halides. acs.org Rhodium-catalyzed C-H vinylation using directing groups like pyridines or amides can selectively install a vinyl group at the ortho position. acs.org Metallaphotoredox catalysis, combining a photoredox catalyst with a transition metal catalyst (e.g., nickel or copper), has also emerged as a method for C(sp³)–H vinylation, although its application to C(sp²)–H bonds is also well-established. rsc.org

The classic Heck reaction, which couples aryl halides with alkenes, remains a cornerstone of vinylation chemistry. organic-chemistry.orgmdpi.com Ethylene, being the most atom-efficient vinyl source, can be used in Heck reactions, though it often requires high pressures and specialized equipment. nih.gov To circumvent the challenges of handling gaseous ethylene, various vinyl organometallic reagents have been developed, including those based on boron, tin, and magnesium. nih.gov However, these can have limitations regarding functional group tolerance and stoichiometry. nih.gov

Table 1: Comparison of Alternative Vinylation Methods

| Method | Vinyl Source | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Organosilicon Coupling | Divinyltetramethyldisiloxane (DVDS) | Palladium catalyst, Silanolate activator | Fluoride-free, mild conditions, inexpensive reagents. organic-chemistry.orgnih.gov |

| Hypervalent Iodine | Vinylbenziodoxolones (VBX) | None (Transition-metal-free) | Regiocontrol based on nucleophile, mild conditions. nih.gov |

| C-H Vinylation | Vinyl acetate | Rhodium catalyst | Direct functionalization, requires directing group. acs.org |

Control of Regioselectivity and Stereochemistry in Synthesis

Achieving the desired substitution pattern (regioselectivity) and the correct spatial arrangement of atoms (stereochemistry) is paramount in the synthesis of a specific isomer like this compound.

Regioselectivity: In the context of a Heck reaction starting from a di-substituted benzene (B151609) ring, such as 3,5-dichlorobenzoic acid, the regioselectivity of the vinylation is critical. The electronic and steric properties of the substituents and the catalyst system influence where the vinyl group will be introduced. For electronically neutral or similar directing groups, controlling the regioselectivity can be challenging, potentially leading to a mixture of isomers. diva-portal.org The choice of ligand on the palladium catalyst can significantly influence the outcome. For instance, in the Heck reaction, the use of bidentate phosphine ligands can favor the formation of branched products. libretexts.org In contrast, monodentate ligands often lead to linear products. libretexts.org The regioselectivity of the Heck reaction is often governed by the migratory insertion step, where steric factors generally direct the aryl group to the less substituted carbon of the alkene. diva-portal.orglibretexts.org

Stereochemistry: The stereochemistry of the newly formed double bond is also a key consideration. The Heck reaction typically exhibits excellent trans selectivity in the product alkene. organic-chemistry.org This is a result of the syn-migratory insertion followed by syn-β-hydride elimination steps in the catalytic cycle. libretexts.org While the synthesis of this compound itself does not involve creating a chiral center, stereochemical control is crucial in related vinylation reactions where chiral centers are formed. For example, asymmetric intramolecular radical vinylation has been achieved using a sulfinyl group as a remote chiral auxiliary to control the stereochemical course of the reaction. researchgate.net

The development of methods for the catalytic enantioselective C(sp²)-H vinylation has been an area of active research, aiming to control the formation of stereocenters adjacent to the newly formed vinyl group. iisc.ac.in

Development and Optimization of Catalytic Systems in Synthetic Pathways

The efficiency and selectivity of vinylation reactions are heavily dependent on the catalytic system employed. Significant research has focused on developing and optimizing these systems, particularly for palladium-catalyzed cross-coupling reactions. rsc.org

The choice of ligand is a critical factor in modulating the reactivity and selectivity of the palladium catalyst. mdpi.comnih.gov Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), have proven effective for a broad range of coupling reactions, including those involving less reactive aryl chlorides. nih.gov The ligand can influence the rate of oxidative addition, the stability of the catalytic species, and the regioselectivity of the reaction. diva-portal.orgnih.gov For example, the use of bulky "Buchwald-type" ligands can enable the vinylation of aryl bromides to occur at or near room temperature. nih.gov The structure of the ligand can also impact the level of palladium leaching into the final product, which is a significant consideration in pharmaceutical synthesis. mdpi.com

The palladium precursor itself can also be varied. Common sources include Pd(OAc)₂, Pd(dba)₂, and PdCl₂. organic-chemistry.orgnih.gov In some cases, heterogeneous catalysts like palladium on carbon (Pd/C) can be used, offering advantages in terms of catalyst recovery and reuse. researchgate.net However, the activity of such heterogeneous catalysts can sometimes be attributed to palladium species that leach into the reaction medium. researchgate.net

Optimization of reaction conditions, including the choice of base, solvent, and temperature, is also crucial for maximizing yield and selectivity. nih.gov For instance, in the vinylation of aryl halides with organosilicon reagents, potassium trimethylsilanolate (KOSiMe₃) was found to be an effective activator for aryl iodides, while potassium triethylsilanolate (KOSiEt₃) was superior for aryl bromides. organic-chemistry.org The solvent can also play a significant role; DMF was found to be slightly superior in some organosilicon-based vinylations. nih.gov

Table 2: Influence of Catalytic Components on Vinylation Reactions

| Component | Role | Examples | Impact |

|---|---|---|---|

| Ligand | Modulates catalyst activity, stability, and selectivity. | P(t-Bu)₃, PCy₃, Buchwald-type ligands. nih.govnih.gov | Influences reaction rates, regioselectivity, and catalyst lifetime. diva-portal.orgnih.gov |

| Palladium Source | The active metal center for the catalytic cycle. | Pd(OAc)₂, Pd(dba)₂, Pd/C. organic-chemistry.orgnih.govresearchgate.net | Affects catalyst initiation and can be homogeneous or heterogeneous. researchgate.net |

| Activator/Base | Facilitates key steps in the catalytic cycle. | KOSiMe₃, Cs₂CO₃, Et₃N. organic-chemistry.orglibretexts.orgnih.gov | Essential for activating the vinylating agent or neutralizing acid byproducts. organic-chemistry.orglibretexts.org |

| Solvent | Medium for the reaction. | DMF, THF, Dioxane. nih.gov | Can influence reaction rates and solubility of reagents. nih.gov |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a cornerstone of organic synthesis, and its presence on the 3-Chloro-5-vinyl-benzoic acid backbone allows for numerous classical transformations. These reactions primarily involve nucleophilic acyl substitution, where the hydroxyl group of the carboxyl function is replaced by another nucleophile.

Esterification and amidation are fundamental reactions of carboxylic acids, leading to the formation of esters and amides, respectively. These transformations are crucial for creating new materials and biologically relevant molecules.

Direct esterification of this compound with an alcohol can be achieved, often catalyzed by a strong acid to protonate the carboxyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. However, a more common and efficient method involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. scispace.com This acyl chloride can then readily react with an alcohol or phenol (B47542) to yield the corresponding ester. scispace.com

Amidation follows a similar principle. The reaction of this compound with a primary or secondary amine can be facilitated by coupling agents. Reagents like N,N'-diisopropylcarbodiimide (DIC) are effective for forming the amide bond, even in aqueous media. researchgate.net Another modern approach involves the in-situ generation of highly reactive phosphonium (B103445) salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide, which act as activating agents for the carboxylic acid. nih.govacs.org These methods are known to produce amides in good to excellent yields at room temperature. nih.govacs.org

| Reaction Type | Reactant 1 | Reactant 2 | Typical Conditions/Reagents | Product |

|---|---|---|---|---|

| Esterification | This compound | Ethanol | Acid catalyst (e.g., H₂SO₄), Heat | Ethyl 3-chloro-5-vinylbenzoate |

| Amidation | This compound | Benzylamine | DIC or (PPh₃ + N-chlorophthalimide) | N-Benzyl-3-chloro-5-vinylbenzamide |

| Amidation | This compound | Aniline | Coupling agents (e.g., HATU, BOP-Cl) | N-Phenyl-3-chloro-5-vinylbenzamide |

Carboxylic acids can undergo dehydration to form carboxylic anhydrides. This can be achieved by heating two equivalents of the carboxylic acid with a strong dehydrating agent, such as phosphorus pentoxide. acs.org A more common laboratory method involves the reaction of a carboxylic acid with an acyl chloride. acs.org For this compound, this would typically involve reacting it with its corresponding acyl chloride, 3-chloro-5-vinylbenzoyl chloride.

The symmetrical anhydride (B1165640), 3-Chlorobenzoic anhydride, is a known compound, suggesting that the formation of the vinyl-substituted analogue is a feasible transformation. nist.govchemeo.com Modern methods for anhydride synthesis include the use of triphenylphosphine oxide and oxalyl chloride, which generate a reactive intermediate that facilitates the coupling of two carboxylic acid molecules. acs.org The resulting anhydride, bis(3-chloro-5-vinylbenzoic) anhydride, is a highly reactive acylating agent itself.

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. The decarboxylation of aromatic carboxylic acids can be challenging but is achievable under specific conditions, often requiring transition-metal catalysts. acs.org For instance, copper-catalyzed decarboxylation, sometimes promoted by light (photocatalysis), can convert aryl carboxylic acids into aryl radicals. nih.gov These radicals can then be used in subsequent coupling reactions or quenched to form the decarboxylated arene. nih.gov

In the case of this compound, successful decarboxylation would yield 1-chloro-3-vinylbenzene. This transformation is a C-C bond cleavage reaction that effectively removes the acid functionality, leaving the vinyl and chloro substituents on the aromatic ring. This pathway can be particularly useful in synthetic sequences where the carboxylic acid group is used as a directing group before being removed. researchgate.net

Anhydride Formation

Reactivity of the Vinyl Moiety

The vinyl group (-CH=CH₂) attached to the benzene (B151609) ring is an unsaturated moiety that serves as a handle for polymerization and cycloaddition reactions. Its electronic properties are influenced by the electron-withdrawing chloro and carboxylic acid groups on the ring, which affects its reactivity.

The vinyl group makes this compound a suitable monomer for radical polymerization. acs.org This process converts the small monomer molecules into a large polymer chain. The mechanism proceeds through three main stages: initiation, propagation, and termination. acs.org

Initiation: The reaction begins with the formation of free radicals from an initiator molecule. This can be achieved through thermal decomposition of initiators like AIBN or benzoyl peroxide, or via newer methods such as acid-triggered pathways. ethz.ch The resulting radical adds across the double bond of the vinyl monomer, creating a new radical species.

Propagation: The newly formed monomer radical attacks another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer.

Termination: The polymerization process is concluded when two growing radical chains combine (coupling) or when one radical transfers a hydrogen atom to another (disproportionation), resulting in stable, non-radical polymer chains. acs.org

The resulting polymer, poly(this compound), would feature a long hydrocarbon backbone with pendant 3-chlorobenzoic acid groups at regular intervals.

| Stage | Description |

|---|---|

| Initiation | An initiator (I•) attacks the vinyl group of the monomer (M) to form a monomer radical (M•). I• + M → IM• |

| Propagation | The monomer radical adds to another monomer, propagating the chain. IM• + M → IM₂• → ... → IMₙ• |

| Termination | Two growing chains react to terminate the polymerization, either by coupling or disproportionation. IMₙ• + •MₘI → IMₙ-MₘI |

The vinyl group can participate as a 2π-electron component (a dienophile) in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction. stackexchange.com This powerful reaction forms a six-membered ring by reacting a conjugated diene with a dienophile. The stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com

For this compound to act as a dienophile, it would react with a 4π-electron diene, such as cyclopentadiene (B3395910), furan, or 1,3-butadiene. The rate and feasibility of the Diels-Alder reaction are enhanced when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.com The chloro and carboxylic acid substituents on the benzene ring of this compound are electron-withdrawing, which deactivates the aromatic ring but influences the reactivity of the vinyl group, making it a more electron-poor and thus a potentially suitable dienophile. The reaction with a diene like cyclopentadiene would yield a bicyclic adduct, incorporating the complex substituent pattern of the original acid into a new ring system. rsc.org

Beyond the Diels-Alder reaction, other cycloadditions, such as transition-metal-catalyzed [3+2] or [4+2] cycloadditions, are also possible, offering alternative routes to construct complex ring systems. thieme-connect.comresearchgate.netwilliams.edu

Oxidation Reactions of the Vinyl Group

The vinyl group of this compound is susceptible to a variety of oxidation reactions, a common characteristic for styrenic systems. The specific products formed depend on the oxidant and reaction conditions employed.

One primary oxidation pathway is epoxidation. The use of peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other epoxidizing agents can convert the vinyl group into an epoxide. This transformation is significant as the resulting epoxide is a versatile intermediate for further functionalization. Cytochrome P450 enzymes can also catalyze the epoxidation of vinyl groups on benzoic acid derivatives. uq.edu.au

Alternatively, strong oxidizing agents can lead to the cleavage of the carbon-carbon double bond. For instance, oxidation with potassium permanganate (B83412) (KMnO₄) under heterogeneous conditions can cleave the vinyl group to yield the corresponding benzaldehyde. thieme-connect.com This method provides a direct route to forming an aldehyde functional group from the vinyl substituent. It is important to note that the presence of the free carboxylic acid can sometimes interfere with this reaction by adsorbing onto the solid support used for the permanganate, potentially inhibiting the reaction. thieme-connect.com Methylation of the carboxylic acid to its ester form can circumvent this issue, allowing the oxidation to proceed more smoothly. thieme-connect.com

Table 1: Potential Oxidation Reactions of the Vinyl Group

| Oxidizing Agent | Potential Product | Reaction Type |

| Peroxy acids (e.g., m-CPBA) | 3-Chloro-5-(oxiran-2-yl)benzoic acid | Epoxidation |

| Potassium permanganate (KMnO₄) | 3-Chloro-5-formylbenzoic acid | Oxidative Cleavage |

| Cytochrome P450 enzymes | 3-Chloro-5-(oxiran-2-yl)benzoic acid | Biocatalytic Epoxidation uq.edu.au |

Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in this compound towards substitution is governed by the electronic effects of its three substituents: the chloro group, the vinyl group, and the carboxylic acid group. Their combined influence determines the position and feasibility of reactions like electrophilic aromatic substitution and C-H functionalization.

Electrophilic Aromatic Substitution (considering substituent directing effects)

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is complex due to the competing directing effects of the substituents.

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature (both inductive and resonance effects).

Chloro (-Cl): This substituent is deactivating due to its inductive electron withdrawal but is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (sigma complex). organicchemistrytutor.comlibretexts.org

Vinyl (-CH=CH₂): This group is generally considered weakly activating and an ortho, para-director, as it can donate electron density to the ring via resonance.

The positions on the ring relative to the existing substituents are C2, C4, and C6.

Position C2 is ortho to the -COOH and -Cl groups and meta to the -vinyl group.

Position C4 is para to the -Cl group and ortho to the -vinyl and -COOH groups.

Position C6 is ortho to the -vinyl group and meta to the -Cl and -COOH groups.

In EAS reactions, activating groups generally have a stronger influence than deactivating groups. libretexts.org The vinyl group directs incoming electrophiles to the ortho (C6) and para (C4) positions. The chloro group also directs to its ortho (C2, C6) and para (C4) positions. The carboxylic acid directs to its meta positions (C2, C6).

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Effect | Favored Positions |

| -COOH | Deactivating | meta | C2, C6 |

| -Cl | Deactivating | ortho, para | C2, C4, C6 |

| -CH=CH₂ | Activating | ortho, para | C4, C6 |

C-H Functionalization Strategies

Modern synthetic chemistry offers advanced C-H functionalization strategies that can selectively introduce new groups onto the aromatic ring, often bypassing the traditional rules of electrophilic substitution. For benzoic acids, the carboxyl group itself can serve as a powerful directing group for transition-metal-catalyzed C-H activation at the ortho position. sci-hub.se

For this compound, this would correspond to the functionalization of the C-H bonds at the C2 and C6 positions.

Ortho-Olefination and Cyclization: Palladium-catalyzed reactions can achieve the ortho-C-H olefination of benzoic acids with alkenes, which can be followed by an intramolecular cyclization with the carboxylate to form lactones like isocoumarins. sci-hub.seacs.org

Ortho-Allylation: Ruthenium-catalyzed reactions with vinylcyclopropanes can achieve selective ortho-C-H allylation of benzoic acids. researchgate.net This reaction involves the cleavage of both a C-H bond on the benzoic acid and a C-C bond in the vinylcyclopropane. researchgate.net

Decarboxylative C-H Functionalization: This strategy involves the combination of C-H bond activation and decarboxylation, where the carboxylic acid is ultimately removed. acs.orgresearchgate.net This allows for the formation of new C-C bonds where the carboxyl group used to be, coupling with the C-H bond of another reaction partner. acs.org

These methods provide powerful tools for creating complex molecules from this compound by targeting specific C-H bonds that might be unreactive under classical conditions.

Derivatization and Advanced Functionalization Strategies

Beyond reactions on the aromatic ring and vinyl group, this compound serves as a building block for more complex structures through derivatization and advanced functionalization.

The carboxylic acid moiety is a key handle for derivatization. It can be readily converted into an acid chloride , for instance by using phosphorus trichloride (B1173362) (PCl₃), which is a highly reactive intermediate for forming amides and esters. The vinyl group allows the molecule to act as a monomer in polymerization reactions . For example, 4-vinylbenzoic acid is a well-established monomer for creating functional polymers, and this compound could be similarly employed. researchgate.netacs.org The resulting polymers would feature pendant chloro- and carboxyl-substituted phenyl rings, offering sites for post-polymerization modification. researchgate.net

Furthermore, the vinyl group can participate in transition metal-catalyzed cross-coupling reactions. For instance, the Heck reaction allows for the coupling of the vinyl group with aryl or vinyl halides, although reactions involving vinylbenzoic acid have sometimes been reported to proceed with poor yields. nih.gov

The bifunctional nature of this compound (containing both a carboxylate and a polymerizable group) makes it a candidate for use as a functional linker in the synthesis of advanced materials , such as Metal-Organic Frameworks (MOFs). By incorporating this molecule into the MOF structure, the vinyl groups can be used to functionalize the pores of the material.

Advanced Applications in Materials Science and Organic Synthesis

Monomeric Role in Polymer Chemistry and Functional Materials

The presence of the vinyl group enables 3-Chloro-5-vinyl-benzoic acid to participate in chain-growth polymerization, leading to a variety of functional polymeric materials. The chloro and carboxylic acid groups appended to the polymer backbone can impart specific properties such as thermal stability, altered solubility, and sites for post-polymerization modification or intermolecular interactions.

While specific studies detailing the homopolymerization of this compound are not extensively documented in publicly available literature, its structure is analogous to other vinylbenzoic acid isomers that have been successfully polymerized. Techniques such as free-radical polymerization, often initiated by thermal or photochemical means, are commonly employed for styrene-type monomers.

Furthermore, controlled radical polymerization (CRP) methods like Reversible Addition-Fragmentaion chain Transfer (RAFT) polymerization offer precise control over molecular weight and polydispersity for related monomers like 4-vinylbenzoic acid and could foreseeably be applied. researchgate.netrsc.org For certain polymerization mechanisms, such as anionic living polymerization, the acidic proton of the carboxylic acid group would require protection. A strategy demonstrated for 3-vinylbenzoic acid involves converting the carboxylic acid to a bicyclic ortho ester, which is stable under anionic conditions and can be quantitatively hydrolyzed after polymerization to regenerate the acid functionality. acs.org

Below is a representative table of potential comonomers and the anticipated properties they would impart to a copolymer with this compound.

| Comonomer | Potential Copolymer Type | Anticipated Properties Introduced |

| Styrene | Random Copolymer | Increased Tg, introduction of functional handles (COOH, Cl) for cross-linking or further reaction. |

| Methyl Methacrylate (MMA) | Random or Block Copolymer | Enhanced thermal stability, modified hydrophilicity, sites for covalent attachment. |

| N-vinylcarbazole (NVK) | Random Copolymer | Introduction of photorefractive or hole-transport properties alongside acidic functionality. rsc.org |

| Ethylene (B1197577) | Random Copolymer | Potential for new functionalized polyolefins via coordination-insertion copolymerization. acs.org |

This table is illustrative and based on established principles of polymer chemistry.

Polymers containing coordinating functional groups can act as macromolecular ligands for metal catalysts. The carboxylic acid group of this compound is capable of coordinating with metal ions. By polymerizing this monomer, a polymeric scaffold is created where these coordinating groups are appended along the chain. Such polymeric ligands can be used to support catalysts, potentially offering advantages in catalyst recovery and reuse. For instance, polymers containing phosphine (B1218219) or VBC (vinylbenzyl chloride) modified with coordinating groups have been used to create single-chain polymer nanoparticles (SCPNs) that act as nanoreactors for catalytic processes like Sonogashira coupling. mdpi.com A polymer derived from this compound could similarly form scaffolds for various metal-catalyzed reactions.

Molecularly Imprinted Polymers (MIPs) are synthetic materials with tailor-made recognition sites for a specific target molecule (the template). google.commdpi.com The process involves polymerizing functional monomers and a cross-linker in the presence of the template. researchgate.net The functional monomers arrange around the template through non-covalent interactions, such as hydrogen bonding, and are then locked into place by polymerization. mdpi.com

This compound is a strong candidate for use as a functional monomer in MIPs. Its carboxylic acid group can act as an effective hydrogen bond donor, forming a stable pre-polymerization complex with templates containing hydrogen bond acceptor sites (e.g., amides, amines, or heterocycles). google.comnih.gov While many studies utilize methacrylic acid or 4-vinylpyridine (B31050) as the functional monomer, 4-vinylbenzoic acid has also been successfully employed. google.comnih.gov The chloro-substituent on the aromatic ring of this compound could further influence selectivity by modifying the acidity of the carboxylic proton and participating in additional electronic or halogen-bonding interactions with the template.

Synthesis of Polymeric Ligands and Scaffolds

Utility as a Versatile Building Block in Complex Organic Synthesis

Beyond polymer science, this compound serves as a valuable building block for the synthesis of complex organic molecules, leveraging the reactivity of its distinct functional groups.

Biaryl structures are prevalent in pharmaceuticals, natural products, and materials science. numberanalytics.com The Suzuki-Miyaura cross-coupling reaction is a premier method for their synthesis, involving the palladium-catalyzed reaction between an aryl halide and an arylboronic acid or ester. numberanalytics.comnih.gov

The structure of this compound makes it an ideal aryl halide substrate for this transformation. The chloro-substituent can participate in the oxidative addition step to a palladium(0) catalyst, initiating the catalytic cycle. nih.gov This allows for the construction of a new carbon-carbon bond between the benzoic acid ring and another aromatic system, yielding complex biaryl compounds. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including the vinyl and carboxylic acid moieties present on the molecule. nih.govnih.govd-nb.info

A general scheme for this application is presented below.

| Reactant 1 | Reactant 2 | Catalyst / Base | Product Type |

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OH)₂), Base (e.g., K₂CO₃, K₃PO₄) | 3-(Aryl)-5-vinyl-benzoic acid |

This table outlines a representative, hypothetical Suzuki-Miyaura coupling reaction.

Synthesis of Heterocyclic Ring Systems

The structural framework of this compound is a versatile precursor for the construction of various heterocyclic ring systems. Halogenated benzoic acids are frequently employed in cyclization and annulation reactions to generate fused and non-fused heterocycles, which are core structures in many pharmaceutically active compounds. acs.orgnih.gov

The synthesis of isocoumarins and their derivatives, for example, can be achieved through transition-metal-catalyzed C–H activation and annulation of benzoic acids with alkynes or vinyl acetates. acs.org A rhodium(III)-catalyzed oxidative coupling of benzoic acids with geminal-substituted vinyl acetates has been demonstrated as an efficient method for producing 3-substituted isocoumarins. acs.org This strategy highlights a potential pathway where the carboxylic acid of this compound could direct a metal catalyst to activate the ortho C-H bond, followed by annulation with a suitable coupling partner to construct the lactone ring of an isocoumarin, while preserving the vinyl and chloro groups for further functionalization.

Similarly, pyrazole (B372694) derivatives, another important class of heterocycles in medicinal chemistry, are often synthesized from precursors containing chloro and vinyl functionalities. acs.orgresearchgate.net For instance, the Vilsmeier-Haack reagent has been used for the formylation of substituted pyrazoles, a key step in building more complex heterocyclic systems. rsc.org The presence of the vinyl group in this compound offers a handle for cycloaddition reactions. For instance, a [3+2] cycloaddition with a diazo compound could potentially yield a pyrazoline or pyrazole ring fused or appended to the benzene (B151609) ring. The chloro-substituent can also play a crucial role, either by influencing the electronics of the ring or by serving as a leaving group in a nucleophilic aromatic substitution step to complete a ring closure.

The synthesis of quinazolines and 1,4-benzodiazepine-3-ones from anthranilic acid derivatives further illustrates the utility of substituted benzoic acids in generating complex heterocyclic scaffolds. core.ac.uk These syntheses often involve the transformation of the carboxyl group and reactions at the amino group. By analogy, a synthetic sequence starting from a derivative of this compound, such as an amino-substituted version, could provide access to novel vinyl- and chloro-substituted quinazolines and related heterocycles. core.ac.uk

Table 1: Potential Heterocyclic Systems from this compound Derivatives

| Heterocycle Class | Potential Synthetic Strategy | Key Functional Group Utilized | Reference for Analogy |

| Isocoumarins | Rh(III)-catalyzed C-H activation and annulation | Carboxylic acid | acs.org |

| Pyrazoles | Vilsmeier-Haack formylation followed by cyclization; [3+2] cycloaddition | Vinyl group, Chloro group | acs.orgrsc.org |

| Quinazolines | Cyclocondensation from an amino derivative | Carboxylic acid, Chloro group | core.ac.uk |

| 1,3,4-Oxadiazoles | Multi-step synthesis involving hydrazide formation and cyclization | Carboxylic acid | bohrium.com |

Intermediate in Multi-Step Synthetic Sequences

Substituted benzoic acids are fundamental intermediates in the synthesis of numerous high-value molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. chemimpex.comdapinpharma.com The strategic placement of chloro, fluoro, and trifluoromethyl groups on a benzoic acid scaffold provides a robust starting point for multi-step synthetic routes. dapinpharma.com this compound fits this profile, with its three distinct functional groups offering handles for sequential, controlled chemical modifications.

In pharmaceutical synthesis, chlorinated benzoic acids serve as precursors to a wide range of drugs. nih.gov For example, a multi-step continuous flow process for the synthesis of the anti-inflammatory drug mesalazine begins with 2-chlorobenzoic acid, which undergoes nitration, hydrolysis, and hydrogenation. researchgate.net This illustrates a typical industrial sequence where the chloro and carboxylic acid groups direct reactions and are later retained or transformed in the final product. This compound could similarly serve as a starting point for complex APIs. The carboxylic acid can be converted to amides, esters, or other functionalities; the vinyl group can undergo oxidation, reduction, or polymerization; and the chloro group can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions.

The compound's utility as an intermediate is highlighted by the synthetic pathways developed for various biologically active molecules. For instance, 3-chloro-5-fluorobenzoic acid is a known intermediate for pharmaceuticals, acting as a protective reagent and a building block in chemical research. Its analogues are used to create non-steroidal anti-inflammatory drugs (NSAIDs) and antagonists for metabotropic glutamate (B1630785) receptors. The vinyl group in this compound adds another layer of synthetic versatility, allowing for its conversion into other functional groups like an ethyl, epoxide, or aldehyde group, thereby expanding the range of accessible molecular architectures.

Continuous flow processing is particularly well-suited for multi-step syntheses starting from such intermediates, as it allows for enhanced reaction control and safety, especially when handling reactive intermediates. researchgate.netresearchgate.net The defined functionalities of this compound make it an excellent candidate for streamlined, automated synthetic platforms.

Rational Design of Materials with Tailored Properties

The rational design of advanced materials with specific, predictable properties is a major goal in materials science. This approach relies on selecting molecular building blocks with well-defined structural and functional attributes. This compound is an exemplary monomer for such rational design, as its vinyl and carboxylic acid functionalities allow for its incorporation into polymers, while the chloro-substituent can be used to fine-tune the resulting material's properties.

The field of molecularly imprinted polymers (MIPs) provides a clear example of this design principle. In MIPs, functional monomers are polymerized around a template molecule to create specific recognition sites. nih.gov Computational methods are often used to screen and select the best functional monomers based on their interaction energies with the template. researchgate.net Monomers like p-vinylbenzoic acid are frequently considered in these in silico studies due to the ability of the carboxylic acid to form strong, non-covalent interactions (e.g., hydrogen bonds) with a target molecule. nih.govresearchgate.net The vinyl group provides the necessary polymerizable handle. The additional chloro-substituent in this compound could further enhance binding selectivity and strength through halogen bonding or by modifying the electronic landscape of the binding pocket.

The vinylbenzoic acid scaffold is also central to the development of functional polymers for other applications. For instance, poly(4-vinylbenzoic acid) (P4VBA) has been developed as a novel binder for silicon anodes in lithium-ion batteries. osti.gov The carboxylic acid groups provide adhesion and interact favorably with the silicon surface, while the polymer backbone offers mechanical stability during charge-discharge cycles. By analogy, a polymer derived from this compound could exhibit modified properties, such as altered solubility, thermal stability, or electrochemical behavior, due to the presence of the chlorine atom.

Furthermore, substituted benzoic acids are used as ligands to construct and modify metal-organic frameworks (MOFs) and metal-oxo clusters. chinesechemsoc.org A recent study demonstrated the competitive modification of a tin-vanadium oxo cluster using p-vinylbenzoic acid and 4-chlorobenzoic acid as ligands. This work showed that it is possible to controllably introduce ligands with different functional groups (olefin or halogen) onto the cluster's surface, thereby tuning its properties. chinesechemsoc.org this compound, containing both of these key functionalities on a single molecule, represents a highly attractive building block for creating multifunctional hybrid materials where the vinyl group could be used for post-synthetic modification (e.g., grafting or polymerization) and the chloro group could influence the electronic or catalytic properties of the metallic nodes.

Table 2: Role of Functional Groups in Rational Material Design

| Functional Group | Role in Material Design | Potential Application | Reference for Analogy |

| Vinyl Group | Polymerization handle for creating polymer backbones; site for post-synthetic modification. | Polymer binders, Molecularly Imprinted Polymers (MIPs), Hybrid materials | osti.govchinesechemsoc.org |

| Carboxylic Acid | Forms strong non-covalent bonds (H-bonds) for molecular recognition; coordinates to metal centers. | MIPs, Adhesion promoters, Metal-Organic Frameworks (MOFs) | nih.govosti.gov |

| Chloro Group | Modifies electronic properties; participates in halogen bonding; influences solubility and reactivity. | Tuning catalytic sites, enhancing binding selectivity in sensors, modifying polymer properties. | chinesechemsoc.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecules like 3-Chloro-5-vinyl-benzoic acid. These methods allow for the detailed exploration of the molecule's geometry and electronic characteristics.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometrical parameters of benzoic acid derivatives. researchgate.netresearchgate.net For instance, the B3LYP functional combined with various basis sets, such as 6-311++G(d,p) or cc-pVDZ, is frequently employed to calculate the molecular structure. researchgate.netresearchgate.netnih.gov Ab initio methods, like the G3(MP2) theory, have also been successfully used to perform calculations on chlorobenzoic acids, yielding results that are in excellent agreement with experimental data. acs.org These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. nih.govresearchgate.net For example, in related molecules, C-C bond lengths in the ring and C-H bond lengths have been determined with high precision. nih.gov

Analysis of Electronic Structure (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of this compound are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy gap between HOMO and LUMO (E_gap) provides insights into the molecule's stability and reactivity; a smaller gap suggests higher reactivity and polarizability. nih.govmdpi.com For similar benzoic acid derivatives, HOMO-LUMO energy gaps have been calculated to predict their chemical behavior. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) is another important tool, which helps in identifying the electrophilic and nucleophilic sites within the molecule. researchgate.netnih.gov The MEP map uses a color-coded surface to visualize the charge distribution, indicating regions prone to electrophilic or nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of Benzoic Acid Derivatives

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. nih.govmdpi.com |

| Chemical Potential (µ) | A measure of the escaping tendency of electrons from a stable system. | |

| Electronegativity (X) | A measure of the tendency of an atom to attract a bonding pair of electrons. | |

| Hardness (η) | Resistance to change in electron distribution. | |

| Softness (σ) | The reciprocal of hardness, indicating higher reactivity. | |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

This table is interactive. Click on the headers to sort the data.

Vibrational Spectroscopy Simulations (IR, Raman)

Computational methods are used to simulate the vibrational spectra (Infrared and Raman) of molecules. researchgate.net These simulations are typically performed using DFT, and the calculated harmonic wavenumbers are often scaled to improve agreement with experimental data. researchgate.netresearchgate.net The analysis of these simulated spectra, often aided by Normal Coordinate Analysis (NCA), allows for the assignment of specific vibrational modes to different functional groups within the molecule. researchgate.netresearchgate.net This detailed assignment is crucial for interpreting experimental spectroscopic results and confirming the molecular structure. nih.gov

Topological Analyses (AIM, ELF, RDG, NCI)

Topological analyses provide a deeper understanding of the chemical bonding and non-covalent interactions within this compound. researchgate.netacs.org

Atoms in Molecules (AIM): This theory analyzes the electron density to characterize chemical bonds and identify bond critical points (BCPs), which reveal the nature of interatomic interactions, including weak hydrogen bonds. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These tools are used to visualize the regions of electron localization in a molecule, helping to distinguish between covalent bonds, lone pairs, and delocalized electrons. researchgate.netnih.govacs.org

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analysis: These methods are employed to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are crucial for understanding molecular packing and supramolecular chemistry. researchgate.netacs.org The RDG analysis, in particular, uses color-coded maps to represent different types of interactions. researchgate.net

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving compounds like this compound. dntb.gov.ua By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway. mdpi.com For example, DFT calculations can be used to model the transition states of reactions such as substitutions or couplings, providing insights into the reaction's regioselectivity and stereoselectivity. This is particularly valuable in understanding reactions like the Friedel-Crafts alkylation, where computational studies have been used to determine the Gibbs free energy profile and identify the rate-determining steps. mdpi.com

Prediction of Structure-Reactivity Relationships and Selectivity

Computational studies can predict how the structure of a molecule influences its reactivity and the selectivity of its reactions. For instance, the electronic effects of substituents, such as the chloro and vinyl groups in this compound, can be quantified using DFT calculations. These calculations can predict how these groups affect the electron density on the aromatic ring, thereby directing the outcome of electrophilic or nucleophilic substitution reactions. By comparing the calculated properties of a series of related compounds, it is possible to establish structure-activity relationships (SARs), which are invaluable in the rational design of new molecules with specific desired properties. acs.org

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 3-Chloro-5-vinyl-benzoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy : In ¹H NMR, the chemical shifts and coupling patterns of the protons provide information about their chemical environment. For vinylbenzoic acid derivatives, the vinyl group protons typically appear as a set of three signals between 5 and 7 ppm. rsc.org The aromatic protons will present as multiplets in the aromatic region of the spectrum. rsc.org The acidic proton of the carboxyl group is also observable, though its position can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon atoms within the molecule. The carbon of the carboxylic acid group is typically found in the range of 170-180 ppm. rsc.org The aromatic and vinyl carbons will have characteristic shifts that are influenced by the chloro and vinyl substituents. rsc.org

| ¹H NMR Data for Similar Vinylbenzoic Acid Structures | |

| Proton Type | Chemical Shift (δ, ppm) |

| Vinyl Protons | 5.37 - 6.83 |

| Aromatic Protons | 7.47 - 8.09 |

| Data based on analogous compounds like 4-vinylbenzoic acid. rsc.org |

| ¹³C NMR Data for Similar Vinylbenzoic Acid Structures | |

| Carbon Type | Chemical Shift (δ, ppm) |

| Vinyl Carbons | 115.8 - 140.3 |

| Aromatic Carbons | 123.0 - 152.9 |

| Carboxylic Acid Carbon | ~173 |

| Data based on analogous compounds like 4-vinylbenzoic acid. rsc.org |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups present in this compound through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : The IR spectrum of a benzoic acid derivative will prominently feature a strong absorption band corresponding to the C=O stretch of the carboxylic acid group, typically around 1700 cm⁻¹. researchgate.net The O-H stretch of the carboxyl group will appear as a broad band in the region of 2500-3300 cm⁻¹. researchgate.net The C=C stretching of the vinyl group and the aromatic ring will also be present, along with C-H and C-Cl stretching and bending vibrations. researchgate.netcore.ac.uk

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. For similar molecules like para-chlorobenzoic acid, characteristic bands for C-Cl stretching are observed. core.ac.uk Raman is particularly useful for observing the symmetric vibrations of the molecule.

| Characteristic IR Absorption Frequencies for Benzoic Acid Derivatives | |

| Functional Group | Frequency Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-Cl Stretch | 600 - 800 |

| Data is generalized for benzoic acid derivatives. researchgate.netcore.ac.uk |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.net The presence of the vinyl group and the chloro substituent will influence the position and intensity of these absorption maxima (λmax). academie-sciences.fr For benzoic acid, absorption maxima are often observed around 230 nm and 280 nm. researchgate.net The specific λmax for this compound would be influenced by the electronic effects of both the chlorine atom and the vinyl group on the benzoic acid chromophore. academie-sciences.fr

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of benzoic acid and its derivatives.

Separation : A reversed-phase column, such as a C18 or a more specialized phase like RP-Amide, is commonly used for the separation. The mobile phase typically consists of a mixture of an aqueous buffer (often with an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol.

Detection :

Diode Array Detector (DAD) or UV Detector : These are the most common detectors for this type of compound, monitoring the absorbance at a specific wavelength, often around 254 nm or at the λmax determined by UV-Vis spectroscopy.

Fluorescence Detector : While benzoic acid itself is not strongly fluorescent, derivatization could be employed to enhance sensitivity for trace analysis.

Electrochemical Detector : This detector can be used for compounds that are electrochemically active, although it is less common for simple benzoic acid derivatives unless specific derivatization is performed.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile or semi-volatile compounds. gcms.cz For a compound like this compound, which has a relatively high boiling point and a polar carboxyl group, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. scholarsresearchlibrary.com This typically involves converting the carboxylic acid to a more volatile ester, such as a methyl or silyl (B83357) ester. imrpress.com

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a cornerstone for the structural elucidation and sensitive detection of organic molecules. When coupled with chromatographic separation, its capabilities are significantly enhanced, allowing for the analysis of complex mixtures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying trace levels of specific compounds in various matrices. The liquid chromatography (LC) component separates the target analyte from other components in a sample, while the tandem mass spectrometer (MS/MS) provides highly selective and sensitive detection. researchgate.net For acidic compounds like chlorobenzoic acids, reverse-phase chromatography is typically employed, often with a C18 column. mdpi.comepa.gov

The analysis of related compounds, such as p-chlorobenzoic acid, often utilizes LC-MS/MS in negative ionization mode, which is well-suited for carboxylic acids. epa.gov The process involves monitoring specific mass transitions: the precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides high specificity and reduces background noise. epa.gov For instance, in the analysis of p-chlorobenzoic acid, the mass transition m/z 155→111 was used for quantification. epa.gov A similar approach would be applicable to this compound, likely monitoring for the precursor ion at m/z 195 and relevant fragment ions.

Method validation for such analyses typically demonstrates good linearity over a defined concentration range, with determination coefficients (R²) often exceeding 0.99. mdpi.com Recoveries for similar analytes in complex matrices have been reported in the range of 83.0% to 117.3%, with intra- and inter-day precision (expressed as relative standard deviation or RSD) below 15%. mdpi.com

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Chlorinated Benzoic Acids The following table is based on typical methodologies for related compounds, as specific data for this compound is not detailed in the provided sources.

| Parameter | Setting | Reference |

| LC System | UHPLC/HPLC | mdpi.comepa.gov |

| Column | Reverse-Phase C18 (e.g., 2.1 mm x 100 mm, 5 µm) | mdpi.comepa.gov |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | epa.gov |

| Gradient | Gradient elution from low to high organic phase (B) | mdpi.com |

| Ionization Mode | Negative Electrospray Ionization (ESI⁻) | epa.gov |

| MS Mode | Multiple Reaction Monitoring (MRM) | epa.gov |

| Precursor Ion [M-H]⁻ | m/z 195 (Calculated for C₉H₇ClO₂) | |

| Example Transition | m/z 195 → [Fragment Ion] |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of an analyte's elemental composition and confident structural identification. science.gov Techniques like time-of-flight (TOF) or Orbitrap mass spectrometry can achieve mass resolutions high enough to distinguish between compounds with the same nominal mass but different elemental formulas. science.govresearchgate.net

For this compound (C₉H₇ClO₂), HRMS can confirm its identity by measuring its monoisotopic mass with high accuracy (typically within 5 ppm error). The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1). HRMS is particularly valuable for identifying unknown metabolites or degradation products in complex samples without the need for authentic reference standards, a key advantage in environmental and metabolic studies. researchgate.net Libraries of high-resolution MS/MS spectra are also used to identify compounds by matching the accurate masses of fragment ions. sciex.com

Table 2: Calculated Exact Masses for this compound Isotopologues

| Molecular Formula | Isotopologue | Calculated Monoisotopic Mass (Da) |

| C₉H₇³⁵ClO₂ | Main Isotopologue | 196.01346 |

| C₉H₇³⁷ClO₂ | Chlorine-37 Isotopologue | 198.01051 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Advanced Techniques for Microstructural and Morphological Analysis

When this compound is polymerized, its characterization shifts to understanding the properties of the resulting macromolecule, poly(this compound). Techniques common in polymer science are used to determine its molecular weight, thermal stability, and transitional behaviors. uni-ulm.de

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary technique for analyzing the molecular weight distribution of a polymer. lcms.cz The analysis reveals key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), which influence the polymer's physical properties like strength and melt flow. lcms.cziyte.edu.tr The polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with porous gel; larger molecules elute faster than smaller ones. uni-ulm.deiyte.edu.tr

Differential Scanning Calorimetry (DSC) is used to investigate the thermal transitions of a polymer. waters.com By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.netresearchgate.net These properties are critical for understanding the processing conditions and end-use performance of the polymeric material. waters.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. waters.com This technique is used to assess the thermal stability of the polymer, identifying the onset temperature of decomposition. researchgate.net TGA curves provide information about the degradation mechanism and the presence of any residual solvents or additives in the polymer sample. researchgate.net

Table 3: Polymer Analysis Techniques and Key Information Obtained This table describes the general application of these techniques to a vinyl polymer.

| Technique | Abbreviation | Primary Information Obtained | Typical Application Context | Reference |

| Gel Permeation Chromatography | GPC / SEC | Molecular Weight (Mn, Mw) and Polydispersity Index (PDI) | Determining polymer chain length and distribution | lcms.cziyte.edu.tr |

| Differential Scanning Calorimetry | DSC | Glass Transition (Tg), Melting (Tm), Crystallization (Tc) | Characterizing thermal behavior and processing window | waters.comresearchgate.net |

| Thermogravimetric Analysis | TGA | Thermal Stability, Decomposition Temperature | Assessing material stability at elevated temperatures | waters.comresearchgate.net |

Q & A

Q. What are the recommended methods for synthesizing 3-Chloro-5-vinyl-benzoic acid in laboratory settings?

The synthesis of this compound can be approached through electrophilic aromatic substitution or coupling reactions. A common strategy involves introducing the vinyl group via palladium-catalyzed cross-coupling (e.g., Heck reaction) on a pre-chlorinated benzoic acid precursor. For chlorination, FeCl₃ or N-chlorosuccinimide (NCS) in dichloromethane under reflux is effective, as demonstrated in analogous syntheses of chlorinated benzoic acids . Post-chlorination, the vinyl group can be introduced using vinyl boronic acids in Suzuki-Miyaura coupling, requiring careful optimization of catalyst loadings (e.g., Pd(PPh₃)₄) and reaction temperatures (60–80°C) to avoid decarboxylation . Purification typically involves recrystallization from ethanol or DMF to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Key techniques include:

Q. What are the critical considerations for handling and storing this compound to maintain its stability?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light to prevent vinyl group polymerization or photodegradation .

- Handling : Use PPE (nitrile gloves, goggles) in a fume hood. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions. In case of spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound derivatives?

Discrepancies often arise from solvation effects or conformational flexibility. To address this:

- Solvent Correction : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for DMSO) to refine NMR chemical shift predictions .

- Conformational Sampling : Perform molecular dynamics simulations (e.g., in Gaussian or ORCA) to identify dominant conformers and compare averaged spectra with experimental data.

- Validation : Cross-check with X-ray crystallography (if crystals are obtainable) to confirm molecular geometry .

Q. What strategies are effective in optimizing reaction yields for introducing the vinyl group at the 5-position of 3-chloro-benzoic acid derivatives?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) with ligands (e.g., SPhos, Xantphos) to enhance coupling efficiency .

- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to prevent side reactions during vinylation, followed by hydrolysis with NaOH/EtOH .

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields (e.g., 80°C, 30 min under microwave irradiation) .

Q. How does crystallographic data from SHELX refinement inform the electronic environment of this compound?

Single-crystal X-ray diffraction (SC-XRD) refined via SHELXL reveals:

- Bond Lengths/Angles : Shortened C-Cl (1.73–1.75 Å) and elongated C=C (1.34 Å) bonds indicate electron withdrawal by Cl and conjugation in the vinyl group.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O-H⋯O hydrogen bonds between carboxylic groups), guiding solubility predictions.

- Electrostatic Potential Maps : Highlight electron-deficient regions near Cl and electron-rich areas around the vinyl group, informing reactivity in electrophilic substitutions .

Q. What methodologies are recommended for assessing the bioisosteric potential of this compound in drug discovery pipelines?

- Structural Analog Screening : Replace Cl or vinyl groups with bioisosteres (e.g., CF₃, Br) and compare inhibitory activity against target enzymes (e.g., 5α-reductase) using in vitro assays .

- Pharmacophore Modeling : Use Schrödinger Suite or MOE to map essential pharmacophoric features (e.g., acidic carboxylate, hydrophobic Cl/vinyl).

- ADMET Profiling : Predict pharmacokinetics (e.g., LogP via SwissADME) and toxicity (e.g., Ames test) to prioritize derivatives for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.